Home > Products > Screening Compounds P67074 > APE1 Inhibitor III
APE1 Inhibitor III - 524708-03-0

APE1 Inhibitor III

Catalog Number: EVT-1562717
CAS Number: 524708-03-0
Molecular Formula: C19H21N3OS2
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

APE1 Inhibitor III is classified under small molecule inhibitors targeting the APE1 enzyme. It is commercially available from various suppliers, including Calbiochem, with the CAS number 524708-03-0. The compound has been characterized for its ability to control the biological activity of APE1, making it a valuable tool in biochemical research and drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of APE1 Inhibitor III involves several steps starting from commercially available precursors. The key synthetic route includes:

  1. Formation of Intermediate: Treatment of N-(Boc)-4-piperidone with 2-benzothiazoleacetonitrile in the presence of elemental sulfur and morpholine yields an intermediate compound.
  2. Acetylation: The amino group of the intermediate is acetylated.
  3. Deprotection: Boc-deprotection is achieved using trifluoroacetic acid.
  4. Reductive Amination: This step involves reacting the deprotected intermediate with acetone and sodium cyanoborohydride to yield APE1 Inhibitor III in good yield .
Molecular Structure Analysis

Structure and Data

The molecular formula for APE1 Inhibitor III is C19H21N3OS2C_{19}H_{21}N_{3}O_{S_{2}}. The structure features a complex arrangement that includes a benzothiazole moiety and a thieno-pyridine scaffold, contributing to its biological activity against APE1.

Key structural data include:

  • Molecular Weight: Approximately 357.52 g/mol.
  • Physical Appearance: Typically appears as a brown solid .
Chemical Reactions Analysis

Reactions and Technical Details

APE1 Inhibitor III primarily functions through non-covalent interactions with the APE1 enzyme, inhibiting its endonuclease activity. The inhibitor competes with substrate binding at the active site, thus preventing the enzyme from performing its role in DNA repair.

In vitro studies have demonstrated that APE1 Inhibitor III exhibits an IC50 value around 2 µM against purified APE1 enzyme, indicating potent inhibitory activity . The compound's effectiveness can be assessed using various biochemical assays that measure enzyme activity in the presence of different concentrations of the inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for APE1 Inhibitor III involves competitive inhibition at the active site of the APE1 enzyme. By binding to this site, it prevents the enzyme from cleaving apurinic/apyrimidinic sites in DNA. This inhibition can lead to an accumulation of DNA damage within cells, particularly when combined with other genotoxic agents such as alkylating agents (e.g., methylmethane sulfonate) or temozolomide.

Research indicates that this compound not only inhibits endonuclease activity but may also influence redox regulation pathways associated with APE1, potentially impacting cell signaling and differentiation processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

APE1 Inhibitor III exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: Generally stable under standard laboratory conditions but should be handled under inert gas to prevent degradation.
  • Purity: Typically ≥95% purity as determined by high-performance liquid chromatography (HPLC) .

These properties make it suitable for use in various biochemical assays related to DNA repair mechanisms.

Applications

Scientific Uses

APE1 Inhibitor III has several applications in scientific research:

  • Cancer Research: Used to study the role of APE1 in DNA repair pathways; inhibition can sensitize cancer cells to chemotherapy.
  • Biochemical Assays: Employed in assays that evaluate DNA repair mechanisms and cellular responses to DNA damage.
  • Drug Development: Investigated as a potential therapeutic agent for enhancing the efficacy of existing chemotherapeutics by targeting DNA repair pathways.
Molecular and Functional Biology of APE1 as a Therapeutic Target

Structural Characterization of APE1’s Catalytic Domain and Redox Functions

APE1 (apurinic/apyrimidinic endonuclease 1), also known as Ref-1, is a multifunctional enzyme with distinct structural domains governing its dual roles. The C-terminal domain harbors the endonuclease catalytic site, characterized by a hydrophobic pocket formed by residues Phe266, Trp280, and Leu282. This pocket recognizes and cleaves apurinic/apyrimidinic (AP) sites in DNA via a metal-independent mechanism involving Mg²⁺-assisted hydrolysis [1] [7]. The N-terminal domain (residues 1-127) contains the redox function, primarily mediated by cysteine residues (Cys65, Cys93, Cys99). Cys65 acts as the nucleophilic cysteine that reduces transcription factors (TFs) like NF-κB, HIF-1α, and STAT3, enhancing their DNA-binding activity. Notably, the redox domain lacks the canonical CXXC motif found in other redox regulators, and its buried Cys65 requires conformational changes for accessibility [2] [9]. Structural studies confirm that the endonuclease and redox domains operate independently, enabling targeted inhibition of one function without disrupting the other [5] [6].

Table 1: Key Structural Domains of APE1

DomainResiduesKey Functional ElementsPrimary Role
Redox Domain1–127Cys65, Cys93, Cys99TF activation (e.g., HIF-1α, NF-κB)
Linker Region128–240Nuclear localization signal (NLS)Protein trafficking
Endonuclease Domain241–318Phe266, Trp280, Leu282AP site cleavage in BER

APE1’s Role in Base Excision Repair (BER) Pathway Dynamics

APE1 is the rate-limiting enzyme in the BER pathway, responsible for 95% of AP site incision events. It processes AP sites generated spontaneously (∼10,000/cell/day) or by DNA glycosylases, cleaving the phosphodiester backbone 5′ to the lesion to create a 3′-OH terminus for DNA polymerase β. APE1 also exhibits 3′–5′ exonuclease, 3′-phosphodiesterase, and 3′-phosphatase activities, enabling repair of 3′-blocking lesions like 3′-phosphates and 3′-phosphoglycolates [3] [6]. In nucleosomal DNA, APE1’s efficiency is position-dependent: solvent-exposed AP sites (e.g., SHL−6) are cleaved rapidly (kobs = 500 s⁻¹), while occluded sites (e.g., dyad SHL0) show 3.4-million-fold reduced activity due to histone steric hindrance. Cryo-EM studies reveal APE1 "sculpts" DNA to access AP sites, bending nucleosomal DNA by ∼90° [7]. Beyond BER, APE1 initiates ATR-Chk1 DDR activation by resecting single-strand breaks (SSBs), generating RPA-coated ssDNA that recruits ATR-ATRIP complexes [6] [8].

Table 2: APE1’s Catalytic Efficiency in Nucleosomal Context

AP Site PositionRotational OrientationCleavage Rate (kobs, s⁻¹)Efficiency vs. Free DNA
SHL−6Solvent-exposed500 ± 401.1-fold
SHL−6.5Occluded0.12 ± 0.013,650-fold ↓
SHL0 (dyad)Occluded1.30 × 10⁻⁴3,400,000-fold ↓

APE1 Overexpression in Cancer: Mechanisms of Chemoresistance and Genomic Instability

APE1 is overexpressed in multiple cancers (EAC, breast, lung, prostate), correlating with poor prognosis and chemoresistance. TCGA data show APE1 mRNA upregulation in 75% of esophageal adenocarcinomas (EACs) and 68% of triple-negative breast cancers (TNBCs). Functionally, APE1 overexpression:

  • Dysregulates homologous recombination (HR): Elevates RAD51 focus formation, causing aberrant HR that drives copy-number alterations and chromothripsis [4] [8].
  • Induces genomic instability: Overexpression in normal esophageal cells triggers chromosomal instability (CIN), micronuclei formation, and oncogenic transformation. Whole-genome sequencing reveals APE1-overexpressing cells accumulate structural variants via HR dysregulation [8].
  • Promotes chemoresistance: APE1 redox activity upregulates VEGF and Bcl-2, enhancing survival signaling. Its repair function confers resistance to alkylating agents (e.g., temozolomide) and platinum drugs by accelerating DNA damage repair [1] [5]. In EAC, APE1 suppression sensitizes cells to cisplatin, reducing tumor growth in vivo by 70% [8].

Dual Functionality of APE1: DNA Repair vs. Redox Signaling in Oncogenesis

The dual roles of APE1 contribute to cancer through distinct mechanisms:

  • DNA repair-mediated oncogenesis: Excessive BER activity mitigates DNA damage-induced cytotoxicity, enabling cancer cell survival. APE1 also processes RNA damage, regulating oncogenic miRNAs (e.g., miR-221/222) that activate AKT signaling [5] [10].
  • Redox-dependent signaling: APE1 maintains TFs in reduced states, promoting tumor growth, angiogenesis (via HIF-1α/VEGF), and inflammation (via NF-κB). Redox inhibition blocks TF activation without compromising genomic integrity, offering a therapeutic advantage [2] [9].
  • Interplay in chemoresistance: Repair function repairs chemotherapy-induced DNA damage, while redox function upregulates anti-apoptotic genes. Dual-targeting inhibitors (e.g., APX3330) synergize with cisplatin by simultaneously disrupting repair and survival pathways [5] [8].

Properties

CAS Number

524708-03-0

Product Name

APE1 Inhibitor III

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide

Molecular Formula

C19H21N3OS2

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23)

InChI Key

JMSPCTGDYFVMJZ-UHFFFAOYSA-N

SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C

Synonyms

N-(3-(benzo(d)thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridin-2-yl)acetamide

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.